molecular formula C27H33N3O4 B11301173 N-[2-(Diethylamino)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-YL)-1,2-oxazole-3-carboxamide

N-[2-(Diethylamino)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-YL)-1,2-oxazole-3-carboxamide

Cat. No.: B11301173
M. Wt: 463.6 g/mol
InChI Key: OHBBRVSRHSZUOY-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-YL)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an oxazole ring, a benzodioxin moiety, and a diethylamino group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diethylamino)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-YL)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the benzodioxin and diethylamino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diethylamino)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-YL)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[2-(Diethylamino)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-YL)-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(Diethylamino)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-YL)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(Diethylamino)-2-[4-(propan-2-YL)phenyl]ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-YL)-1,2-oxazole-3-carboxamide include other oxazole derivatives, benzodioxin-containing molecules, and compounds with diethylamino groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H33N3O4

Molecular Weight

463.6 g/mol

IUPAC Name

N-[2-(diethylamino)-2-(4-propan-2-ylphenyl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H33N3O4/c1-5-30(6-2)23(20-9-7-19(8-10-20)18(3)4)17-28-27(31)22-16-25(34-29-22)21-11-12-24-26(15-21)33-14-13-32-24/h7-12,15-16,18,23H,5-6,13-14,17H2,1-4H3,(H,28,31)

InChI Key

OHBBRVSRHSZUOY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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